Cas no 1428139-00-7 (2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide)

2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide 化学的及び物理的性質
名前と識別子
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- 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide
- T5965
- 1H-imidazo[1,2-a]benzimidazole-3-acetamide, 2,3-dihydro-2-oxo-N-propyl-
- 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide
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- MDL: MFCD27936963
- インチ: 1S/C14H16N4O2/c1-2-7-15-12(19)8-11-13(20)17-14-16-9-5-3-4-6-10(9)18(11)14/h3-6,11H,2,7-8H2,1H3,(H,15,19)(H,16,17,20)
- InChIKey: ORPAAUUSEGXBST-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CC(NCCC)=O)N2C3C=CC=CC=3N=C2N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 401
- トポロジー分子極性表面積: 76
2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A774381-1g |
2-(2-OXo-2,3-dihydro-1h-imidazo[1,2-a]benzimidazol-3-yl)-n-propylacetamide |
1428139-00-7 | 95% | 1g |
$178.0 | 2024-08-03 | |
A2B Chem LLC | AI35255-1g |
2-(2-Oxo-2,3-dihydro-1h-imidazo[1,2-a]benzimidazol-3-yl)-n-propylacetamide |
1428139-00-7 | >95% | 1g |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AI35255-500mg |
2-(2-Oxo-2,3-dihydro-1h-imidazo[1,2-a]benzimidazol-3-yl)-n-propylacetamide |
1428139-00-7 | >95% | 500mg |
$412.00 | 2024-04-20 | |
TRC | O134510-1000mg |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |
1428139-00-7 | 1g |
$ 480.00 | 2022-06-03 | ||
abcr | AB416516-500 mg |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |
1428139-00-7 | 500MG |
€195.40 | 2023-02-19 | ||
TRC | O134510-500mg |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |
1428139-00-7 | 500mg |
$ 300.00 | 2022-06-03 | ||
abcr | AB416516-500mg |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide; . |
1428139-00-7 | 500mg |
€205.00 | 2025-02-18 | ||
TRC | O134510-250mg |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |
1428139-00-7 | 250mg |
$ 185.00 | 2022-06-03 | ||
abcr | AB416516-1 g |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide |
1428139-00-7 | 1 g |
€239.00 | 2023-07-19 | ||
abcr | AB416516-1g |
2-(2-Oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide; . |
1428139-00-7 | 1g |
€237.00 | 2025-02-18 |
2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamideに関する追加情報
2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide: A Comprehensive Overview
2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide (CAS No. 1428139-00-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazobenzimidazoles, which are known for their diverse biological activities, including antiviral, anticancer, and neuroprotective properties.
The structure of 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide is characterized by a central imidazo[1,2-a]benzimidazole core, which is substituted with an acetamide group at the 3-position. The presence of the acetamide moiety and the propyl substituent adds to the compound's structural complexity and contributes to its unique pharmacological profile. The imidazo[1,2-a]benzimidazole scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets.
Recent studies have highlighted the potential of 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The mechanism of action involves the inhibition of viral replication by interfering with key viral enzymes and pathways.
In addition to its antiviral properties, 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide has shown promise in cancer research. A preclinical study conducted by a team of researchers at a leading pharmaceutical company demonstrated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to the compound's ability to target specific signaling pathways that are dysregulated in cancer cells.
The neuroprotective effects of 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide have also been investigated. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and inflammation-induced damage. The neuroprotective activity is thought to be mediated through the modulation of intracellular signaling cascades involved in cell survival and death.
The pharmacokinetic properties of 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide have been extensively studied to optimize its therapeutic potential. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, the compound exhibits low toxicity and good safety margins in animal models.
The synthetic route for preparing 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide involves a multi-step process that includes the formation of the imidazo[1,2-a]benzimidazole core followed by functionalization with the acetamide group and propyl substituent. The synthetic methodology has been optimized to achieve high yields and purity levels, ensuring consistent quality for research and development purposes.
In conclusion, 2-(2-Oxo-2,3-dihydro-1H-imidazo1,2-abenzimidazol-3-yl)-N-propylacetamide (CAS No. 1428139-00-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further investigation in drug discovery programs. Ongoing research aims to elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
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